molecular formula C11H6ClN3O3 B12908272 6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione CAS No. 3678-19-1

6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione

Cat. No.: B12908272
CAS No.: 3678-19-1
M. Wt: 263.63 g/mol
InChI Key: PSOXJXIXRPKCEP-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione is a heterocyclic compound that features a unique structure combining oxazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-aminobenzoxazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione is unique due to the presence of both oxazole and triazine rings, which confer distinct chemical and biological properties

Properties

CAS No.

3678-19-1

Molecular Formula

C11H6ClN3O3

Molecular Weight

263.63 g/mol

IUPAC Name

6-(2-chlorophenyl)-6H-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7-dione

InChI

InChI=1S/C11H6ClN3O3/c12-7-4-2-1-3-6(7)8-9(16)18-11-14-5-13-10(17)15(8)11/h1-5,8H

InChI Key

PSOXJXIXRPKCEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=O)OC3=NC=NC(=O)N23)Cl

Origin of Product

United States

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